

Spectral and Synthetic Overview of 3-Bromo-1-tosyl-7-azaindole

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Compound of Interest

Compound Name: 3-Bromo-1-tosyl-1*H*-pyrrolo[2,3-*b*]pyridine

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Introduction

3-Bromo-1-tosyl-7-azaindole is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 7-azaindole scaffold is a common pharmacophore, and its derivatives are explored for various therapeutic applications. This technical guide provides a summary of the available spectral data and synthetic methodology for 3-Bromo-1-tosyl-7-azaindole. Despite a thorough literature search, specific experimental ^1H NMR, ^{13}C NMR, and mass spectrometry data for the title compound could not be located. However, this guide presents the synthetic route and the spectral characterization of its direct precursor, 3-Bromo-7-azaindole, along with generalized experimental protocols.

Synthesis

The preparation of 3-Bromo-1-tosyl-7-azaindole is typically achieved through a two-step synthesis starting from 7-azaindole (also known as 1*H*-pyrrolo[2,3-*b*]pyridine).

- **Bromination:** The first step involves the selective bromination of the 7-azaindole ring at the 3-position. This is commonly achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF).

- **Tosylation:** The subsequent step is the tosylation of the nitrogen atom of the pyrrole ring in 3-Bromo-7-azaindole. This is typically carried out by reacting the precursor with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Spectral Data

As of the latest literature review, detailed experimental spectral data (^1H NMR, ^{13}C NMR, and MS) for 3-Bromo-1-tosyl-7-azaindole is not publicly available. However, the spectral data for its immediate precursor, 3-Bromo-7-azaindole, has been reported and is presented below.

NMR Data for 3-Bromo-7-azaindole (Precursor)

The following tables summarize the proton and carbon nuclear magnetic resonance spectral data for 3-Bromo-7-azaindole.

Table 1: ^1H NMR Spectral Data of 3-Bromo-7-azaindole

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
12.07	broad singlet	-
8.29	doublet of doublets	4.7, 1.5
7.83	doublet of doublets	7.9, 1.5
7.70	singlet	-
7.16	doublet of doublets	7.9, 4.7

Solvent: Chloroform-d (CDCl_3)

Table 2: ^{13}C NMR Spectral Data of 3-Bromo-7-azaindole

Chemical Shift (δ) ppm

147.2

143.9

126.4

125.6

118.7

116.3

87.1

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

Mass Spectrometry Data

No specific experimental mass spectrometry data for 3-Bromo-1-tosyl-7-azaindole was identified in the reviewed literature. For a compound with the molecular formula C₁₄H₁₁BrN₂O₂S, the expected monoisotopic mass would be approximately 350.97 g/mol .

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS data, which would be applicable for the characterization of 3-Bromo-1-tosyl-7-azaindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the compound would be prepared by dissolving approximately 5-10 mg of the sample in a suitable deuterated solvent, such as chloroform-d or dimethyl sulfoxide-d₆, containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

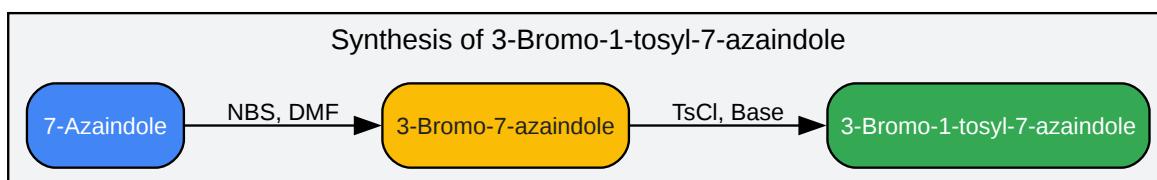
Mass Spectrometry (MS)

Mass spectra would be obtained using a high-resolution mass spectrometer, typically employing electrospray ionization (ESI) in positive ion mode. The sample would be dissolved in

a solvent like methanol or acetonitrile and introduced into the instrument via direct infusion or after separation using liquid chromatography. The data would be analyzed to determine the accurate mass of the protonated molecule $[M+H]^+$.

Synthetic Workflow

The synthetic pathway from the starting material, 7-azaindole, to the final product, 3-Bromo-1-tosyl-7-azaindole, is illustrated in the following diagram.



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Caption: Synthetic route to 3-Bromo-1-tosyl-7-azaindole from 7-azaindole.

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